molecular formula C17H24N2O3S B6079349 N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide

N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide

Cat. No. B6079349
M. Wt: 336.5 g/mol
InChI Key: NAXMXGMIKGTHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide, also known as NS-398, is a selective cyclooxygenase-2 (COX-2) inhibitor. It is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide selectively inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX-2, N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. In addition to its effects on prostaglandin production, N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide has also been shown to inhibit the activity of other enzymes involved in inflammation, such as 5-lipoxygenase and nitric oxide synthase. N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide has also been shown to have antioxidant effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide has several advantages for lab experiments, including its selectivity for COX-2, which allows researchers to study the specific effects of COX-2 inhibition. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide has been extensively studied and is commercially available, making it a readily accessible tool for researchers. However, N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide also has some limitations, including its potential off-target effects and the fact that it may not accurately reflect the effects of COX-2 inhibition in vivo.

Future Directions

There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide, including the development of more selective COX-2 inhibitors with fewer off-target effects. Additionally, researchers may investigate the potential use of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide in combination with other therapies for cancer and neurodegenerative disorders. Finally, further studies may be conducted to better understand the mechanisms underlying the anti-tumor and neuroprotective effects of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide.

Synthesis Methods

N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide is synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with 1-cyclohexene-1-ethanol, followed by the reaction of the resulting intermediate with ethylsulfonyl chloride and ammonia.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, colon, and lung cancer. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(ethylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-2-23(21,22)19-16-10-8-15(9-11-16)17(20)18-13-12-14-6-4-3-5-7-14/h6,8-11,19H,2-5,7,12-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXMXGMIKGTHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide

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